molecular formula C11H13NOS B1453737 4-Cyclobutoxybenzene-1-carbothioamide CAS No. 1247109-10-9

4-Cyclobutoxybenzene-1-carbothioamide

Cat. No. B1453737
M. Wt: 207.29 g/mol
InChI Key: DQWWWXFYQWWANF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclobutoxybenzene-1-carbothioamide is a chemical compound with the molecular formula C11H13NOS and a molecular weight of 207.29 . It is used for research purposes .

Scientific Research Applications

Synthesis and Intermediate Applications

  • Synthesis of Biologically Active Compounds : Carbothioamides like 3-bromo-4-isobutyloxyphenyl carbothioamide, an important intermediate in the synthesis of biologically active compounds such as febuxostat, demonstrate the role of similar compounds in drug synthesis (Wang et al., 2016).

Antimicrobial Applications

  • Antimicrobial Activity Evaluation : Studies on carbothioamides have shown promising results in antimicrobial activities. For instance, novel bi- and triheterocyclic azoles derived from carbothioamides were found to be active against various microorganisms, indicating potential antimicrobial applications (Demirci et al., 2013).

Material Science and Chemistry Applications

  • Optimization in Chemical Analysis : Carbothioamides have been utilized in optimizing detection ranges in chemical analysis, such as the study involving hydrazides of carboxylic acids and 2-acylhydrazinсarbothioamids, highlighting their role in enhancing analytical techniques (Varynskyi, 2018).
  • Inhibition of Corrosion : The use of carbothioamides in corrosion inhibition has been explored, with studies showing that certain carbothioamide compounds effectively inhibit corrosion in metals (Boudjellal et al., 2020).

Safety And Hazards

Specific safety and hazard information for 4-Cyclobutoxybenzene-1-carbothioamide is not available in the search results .

Future Directions

While specific future directions for 4-Cyclobutoxybenzene-1-carbothioamide are not mentioned in the search results, research on related compounds suggests potential areas of interest. For instance, N-acyl-morpholine-4-carbothioamides have shown promise in antibacterial applications, suggesting that similar compounds could be explored for their antimicrobial properties . Additionally, carboxamide and carbothioamide derivatives of 1,3,4-thiadiazole have been studied for their inhibitory action against acetylcholinesterase, indicating potential applications in managing cognitive dysfunction .

properties

IUPAC Name

4-cyclobutyloxybenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c12-11(14)8-4-6-10(7-5-8)13-9-2-1-3-9/h4-7,9H,1-3H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWWWXFYQWWANF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=CC=C(C=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclobutoxybenzene-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.